Ethyl 2-(3-iodophenyl)acetate

Übersicht

Beschreibung

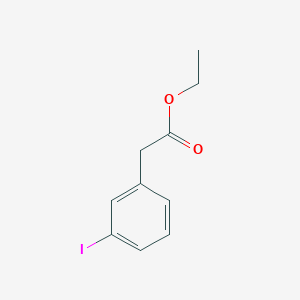

Ethyl 2-(3-iodophenyl)acetate is an organic compound with the molecular formula C10H11IO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the 3-position and an ethyl ester group at the carboxyl end. This compound is often used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-(3-iodophenyl)acetate can be synthesized through several methods. One common approach involves the iodination of ethyl phenylacetate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 3-position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

Coupling Products: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Common Synthetic Routes

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Iodination | Iodine, H2O2 or NaOCl | Acidic conditions | High |

| Nucleophilic Substitution | Sodium azide or potassium thiolate | Polar aprotic solvents | Moderate |

| Coupling Reactions | Boronic acids, Pd catalysts | Toluene or ethanol under reflux | High |

Organic Synthesis

Ethyl 2-(3-iodophenyl)acetate serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it useful in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound is employed in the synthesis of biologically active molecules. Notably, it has been used to develop intermediates for drugs targeting non-small cell lung cancer (NSCLC), such as Alectinib. The iodinated structure enhances its pharmacological properties by improving binding affinity to biological targets .

Research indicates that derivatives of this compound exhibit antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus. Studies have shown minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL . The mechanism involves membrane disruption leading to bacterial cell death.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results demonstrated significant activity, with specific derivatives showing promising potential for development into therapeutic agents.

- Bacterial Strains Tested : Staphylococcus aureus, Enterococcus faecalis

- MIC Values : Ranged from 0.5 to 8 µg/mL

- Mechanism : Membrane impairment and protein leakage leading to cell death.

Case Study 2: Synthesis of Pharmaceuticals

In a pharmaceutical context, this compound has been utilized as an intermediate in synthesizing targeted cancer therapies. Its unique structure allows for modifications that enhance drug efficacy and specificity.

Wirkmechanismus

The mechanism of action of ethyl 2-(3-iodophenyl)acetate depends on the specific reaction or application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The ester group can undergo hydrolysis or transesterification, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific application, such as enzyme inhibition in biological systems or catalytic processes in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(3-iodophenyl)acetate can be compared with other similar compounds, such as:

Ethyl 2-(4-iodophenyl)acetate: Similar structure but with the iodine atom at the 4-position.

Ethyl 2-(2-iodophenyl)acetate: Iodine atom at the 2-position.

Mthis compound: Methyl ester instead of ethyl ester.

Uniqueness: The position of the iodine atom and the ester group in this compound makes it unique in terms of reactivity and applications. The 3-position iodine substitution allows for specific coupling reactions and the ethyl ester group provides different solubility and reactivity compared to methyl esters.

Biologische Aktivität

Ethyl 2-(3-iodophenyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research, supported by relevant data and case studies.

This compound has the molecular formula C10H11IO2 and is characterized by the presence of an iodine atom, which plays a crucial role in its reactivity and biological interactions. It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions:

- Coupling Reactions : The iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. This property is essential for synthesizing complex molecules that exhibit biological activity.

- Enzyme Interaction : The compound can interact with specific enzymes, potentially leading to inhibition or modulation of enzymatic activity. This interaction can result in significant biological effects, including antimicrobial and anti-inflammatory properties .

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound and its derivatives:

- In Vitro Studies : Research has shown that derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, certain compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against these pathogens .

- Mechanism of Action : The antimicrobial effect is believed to be linked to membrane impairment and protein leakage in bacterial cells, leading to cell death .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties:

- Radical Scavenging : In vitro assays have shown that this compound can effectively scavenge free radicals, which may contribute to its protective effects against oxidative stress in biological systems .

Case Studies

- Synthesis and Evaluation of Antimicrobial Activity :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activities of this compound Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria | Activity Type |

|---|---|---|---|

| This compound | 4 | S. aureus | Antibacterial |

| Derivative A | 0.5 | E. faecalis | Antibacterial |

| Derivative B | 8 | P. aeruginosa | Antibacterial |

| Ethyl 2-(3-iodo-4-methylphenyl)acetate | 1 | K. pneumoniae | Antibacterial |

Eigenschaften

IUPAC Name |

ethyl 2-(3-iodophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIJJIQLANZBQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.